molecular formula C17H14FNO4S2 B2980140 Ethyl 3-[(3-fluorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate CAS No. 932354-17-1

Ethyl 3-[(3-fluorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate

Cat. No. B2980140
CAS RN: 932354-17-1
M. Wt: 379.42
InChI Key: YGWZHVGBFVNVIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-[(3-fluorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate is a synthetic compound that belongs to the class of sulfonamides. This compound is used in scientific research for its potential therapeutic properties.

Scientific Research Applications

Synthesis and Preparation of Fluorine-containing Compounds

Ethyl phenylsulfinyl fluoroacetate is utilized as a versatile reagent for the preparation of α-fluoro-α,β-unsaturated carboxylic acid esters, which are significant in the synthesis of fluorine-containing biologically active compounds (Allmendinger, 1991).

Production of Fluoro-substituted Benzo[b]furans

A process for the one-pot synthesis of fluorine-containing 3-cyano-2-methyl-benzo[b]furans and ethyl 2-methyl-benzo[b]furan-3-carboxylates has been established. This method involves microwave-induced tandem intramolecular Wittig and Claisen rearrangement reactions (Ramarao et al., 2004).

Liquid Crystalline Phase Studies

A series of benzothieno benzothiophene-2,7-dicarboxylate derivatives, including variants with ethyl terminal chains, exhibit smectic liquid crystalline phases. These materials are studied for their stability and photoconductive behavior (Haristoy et al., 2000).

Electrochemical Research

In electrochemical studies, compounds like 1-fluoro-2-(4-biphenylyl)vinyl phenyl sulphoxide have been analyzed for their reaction products in nonaqueous media, which is relevant for understanding the electrochemical behavior of related fluoro compounds (Kunugi et al., 1995).

Photophysical Properties and Photochemical Reactions

The photochemical reactions of compounds such as ethyl 2-iodothiazole-5-carboxylate have been studied for their photophysical properties and singlet oxygen activation properties. This research provides insights into the light-induced chemical behaviors of related ethyl carboxylates (Amati et al., 2010).

Antimicrobial Evaluation

Ethyl carboxylate derivatives have been synthesized and evaluated for their antimicrobial activity. This includes docking studies and characterizations that are essential in the development of new pharmaceuticals (Spoorthy et al., 2021).

Polymer Solar Cells Research

In the field of polymer solar cells, compounds like ethyl benzenecarboxylate have been used to enhance the performance of bulk-heterojunction polymer solar cells. This includes studies on the micro-structure of thick P3HT:PC71BM films (Shen et al., 2015).

Crystal Structure Analysis

Ethyl carboxylate compounds have been synthesized and their crystal structures analyzed, which is crucial in understanding the physical and chemical properties for various applications (Sapnakumari et al., 2014).

properties

IUPAC Name

ethyl 3-[(3-fluorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FNO4S2/c1-2-23-17(20)15-16(13-8-3-4-9-14(13)24-15)25(21,22)19-12-7-5-6-11(18)10-12/h3-10,19H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGWZHVGBFVNVIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2S1)S(=O)(=O)NC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.